
1-(3,4-Dimethoxyphenyl)propan-1-ol
Overview
Description
1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propanol chain attached to the 1 position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-(3,4-Dimethoxyphenyl)propan-1-one
Reduction: 1-(3,4-Dimethoxyphenyl)propane
Substitution: Depends on the nucleophile used
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)propan-1-one: The ketone analog, which is more reactive in oxidation-reduction reactions.
1-(3,4,5-Trimethoxyphenyl)propan-1-ol: A similar compound with an additional methoxy group, which may exhibit different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)propane: The fully reduced hydrocarbon analog, which lacks the hydroxyl group and thus has different reactivity.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its potential biological activities.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXSFKGIICIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386305 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-83-1 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the blood-brain barrier permeability of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-ol, particularly those found in natural sources like nutmeg?
A1: Understanding the blood-brain barrier (BBB) permeability of a compound is crucial when investigating its potential to exert effects on the central nervous system (CNS). [] This is particularly relevant for compounds derived from natural sources like nutmeg (Myristica fragrans), which has a history of traditional use for its purported CNS effects. [] By studying the BBB permeability of this compound and its structural analogs found in nutmeg, researchers can gain insights into:
Q2: The research highlights that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol, a structural analog of this compound, shows moderate to high BBB permeability and utilizes P-glycoprotein for transport. What are the implications of this finding?
A2: The discovery that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol exhibits moderate to high BBB permeability and interacts with P-glycoprotein, an efflux transporter at the BBB, has several important implications: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


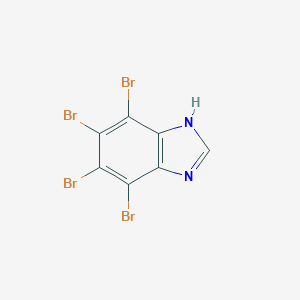
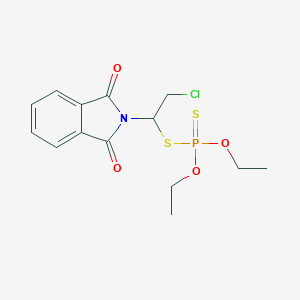

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
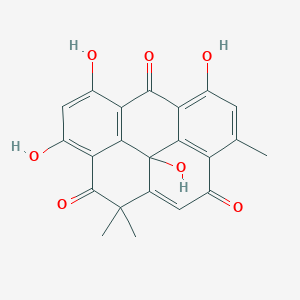
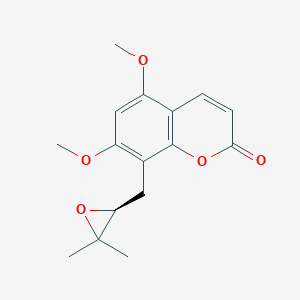
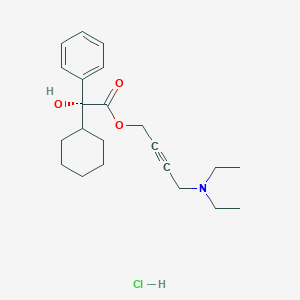
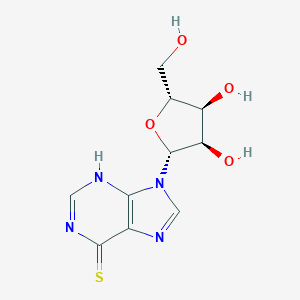

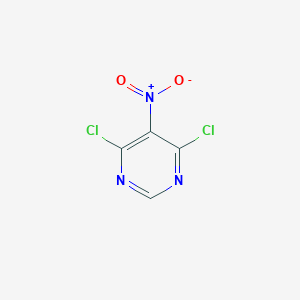
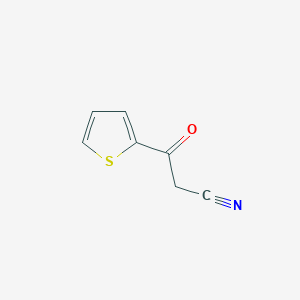

![Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate](/img/structure/B16174.png)
